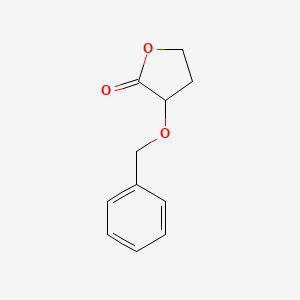
3-(Benzyloxy)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the oxolan-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)oxolan-2-one typically involves the reaction of benzyl alcohol with oxirane-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions
3-(Benzyloxy)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antibacterial agents.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(Benzyloxy)oxolan-2-one involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The benzyloxy group plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Oxazolidin-2-one: Known for its antibacterial activity and use in drug development.
γ-Butyrolactone: Used as a solvent and precursor in the synthesis of other chemicals.
Uniqueness
3-(Benzyloxy)oxolan-2-one is unique due to its specific structure, which imparts distinct reactivity and applications. Unlike oxazolidin-2-one, which is primarily known for its antibacterial properties, this compound has broader applications in chemistry and industry. Compared to γ-butyrolactone, it offers more versatility in synthetic transformations.
属性
CAS 编号 |
101999-40-0 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-11-10(6-7-13-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI 键 |
SCNJRDRFVLSPOO-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C1OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)

![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)


